2-Chloro-5-(3-chlorophenyl)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Chloro-5-(3-chlorophenyl)nicotinonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-chloronicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Chloro-5-(3-chlorophenyl)nicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents, depending on the desired transformation. The major products formed from these reactions vary based on the specific conditions and reagents used .
Scientific Research Applications
2-Chloro-5-(3-chlorophenyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
Comparison with Similar Compounds
2-Chloro-5-(3-chlorophenyl)nicotinonitrile can be compared to other similar compounds such as:
- 2-Chloro-5-(4-chlorophenyl)nicotinonitrile
- 2-Chloro-5-(2-chlorophenyl)nicotinonitrile
These compounds share similar structures but differ in the position of the chlorine atoms on the phenyl ring. The unique positioning of the chlorine atoms in this compound may result in different chemical reactivity and biological activity .
Properties
IUPAC Name |
2-chloro-5-(3-chlorophenyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-3-1-2-8(5-11)10-4-9(6-15)12(14)16-7-10/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIKWUGARDOPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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